Caulibugulone B
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Overview
Description
Caulibugulone B is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is one of the five caulibugulones (A-E) isolated from the bryozoan Caulibugula intermis. These compounds have garnered significant interest due to their potent biological activities, particularly their ability to inhibit dual specificity phosphatases such as Cdc25B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caulibugulone B typically begins with the compound 5-hydroxyisoquinoline. The synthetic route involves several key steps:
Bromination: Caulibugulone A is then brominated using N-bromosuccinimide (NBS) in dioxane at room temperature to produce this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for larger production. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Caulibugulone B undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 5-hydroxyisoquinoline.
Bromination: The conversion of Caulibugulone A to this compound involves a bromination reaction.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Bromination: N-bromosuccinimide (NBS) in dioxane at room temperature.
Major Products Formed
Oxidation: Caulibugulone A.
Bromination: This compound.
Scientific Research Applications
Caulibugulone B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Caulibugulone B exerts its effects primarily through the inhibition of dual specificity phosphatases such as Cdc25B. The inhibition of Cdc25B leads to the activation of p38 stress kinase, which in turn causes the degradation of Cdc25A. This results in cell cycle arrest, making this compound a potential anti-cancer agent .
Comparison with Similar Compounds
Caulibugulone B is part of a family of compounds known as caulibugulones, which include Caulibugulone A, Caulibugulone C, Caulibugulone D, and Caulibugulone E. These compounds share a common isoquinoline quinone structure but differ in their substituents:
Caulibugulone A: Lacks the bromine atom present in this compound.
Caulibugulone C: Contains a chlorine atom instead of a bromine atom.
Caulibugulone D: Contains a methoxy group.
Caulibugulone E: Contains an additional hydroxyl group.
The uniqueness of this compound lies in its bromine substituent, which contributes to its distinct biological activity and reactivity compared to its analogs.
Properties
IUPAC Name |
6-bromo-7-(methylamino)isoquinoline-5,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-12-8-7(11)9(14)5-2-3-13-4-6(5)10(8)15/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQJGPPACTZUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C2=C(C1=O)C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274376 |
Source
|
Record name | Caulibugulone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662167-16-0 |
Source
|
Record name | Caulibugulone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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